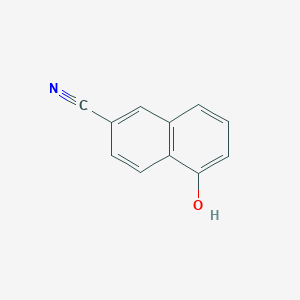
5-Hydroxynaphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-naphthonitrile is an organic compound with the molecular formula C11H7NO It is a derivative of naphthalene, featuring both a hydroxyl group (-OH) and a nitrile group (-CN) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-2-naphthonitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus(V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods
Industrial production of 5-Hydroxy-2-naphthonitrile typically involves the dehydration of amides or the reaction of halogenoalkanes with cyanide under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers and esters
Scientific Research Applications
5-Hydroxy-2-naphthonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-naphthonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-naphthonitrile
- 6-Hydroxy-2-naphthonitrile
- 5-Formyl-6-hydroxy-2-naphthonitrile
Uniqueness
5-Hydroxy-2-naphthonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H7NO |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-hydroxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H7NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6,13H |
InChI Key |
HWENTFJGRYTIIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















